molecular formula C14H14O4S B13016311 Methyl 4-(2-phenoxyethoxy)thiophene-2-carboxylate CAS No. 1708079-54-2

Methyl 4-(2-phenoxyethoxy)thiophene-2-carboxylate

Cat. No.: B13016311
CAS No.: 1708079-54-2
M. Wt: 278.33 g/mol
InChI Key: ZPZPYUKDPHUANC-UHFFFAOYSA-N
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Description

Methyl 4-(2-phenoxyethoxy)thiophene-2-carboxylate (CAS 1708079-54-2) is a high-purity chemical compound with the molecular formula C14H14O4S and a molecular weight of 278.33 g/mol . As a methyl ester derivative of a thiophene carboxylic acid, this compound belongs to a class of heterocyclic structures that serve as valuable synthetic intermediates and building blocks in organic and medicinal chemistry . Thiophene carboxylate esters are frequently employed in metal-catalyzed cross-coupling reactions; for instance, related copper(I) thiophene-2-carboxylate (CuTC) is a widely used catalyst that facilitates C-N and C-O bond formations, as well as 1,3-dipolar cycloaddition reactions to create complex spiro-fused heterocycles . Furthermore, structurally similar benzothiophene derivatives have been investigated for their potential in various therapeutic areas, indicating the broader research interest in this chemical space for drug discovery . This product is intended for research purposes as a key intermediate in the synthesis of more complex molecules, the development of novel catalytic systems, or for structure-activity relationship (SAR) studies. It is supplied For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

1708079-54-2

Molecular Formula

C14H14O4S

Molecular Weight

278.33 g/mol

IUPAC Name

methyl 4-(2-phenoxyethoxy)thiophene-2-carboxylate

InChI

InChI=1S/C14H14O4S/c1-16-14(15)13-9-12(10-19-13)18-8-7-17-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3

InChI Key

ZPZPYUKDPHUANC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CS1)OCCOC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of 2-Thiophenecarboxylic Acid

A well-documented method involves the bromination of thiophene followed by malonate alkylation and subsequent hydrolysis/decarboxylation steps:

Step Reagents & Conditions Description Yield & Notes
1 Thiophene + halohydrocarbon + HBr, cooled to -10 to 0 °C, then reacted with pyridine perbromide hydrobromide Formation of 2-bromothiophene High yield, controlled temperature essential
2 Diethyl malonate + alkali metal (Na, Mg, or sodium ethylate) at 90-100 °C, then addition of 2-bromothiophene in toluene, heated to 100-120 °C Formation of 2-(2-thiophene) diethyl malonate Yields 88-94% depending on base used
3 Alkaline saponification in alcoholic solvent, followed by acidification and reflux for decarboxylation Conversion to 2-thiophenecarboxylic acid High purity, recrystallization finalizes product

This method is robust and scalable, with detailed NMR characterization confirming product identity.

Esterification to Methyl 2-Thiophenecarboxylate

The acid intermediate can be esterified using standard Fischer esterification or via direct oxidation/esterification methods involving CCl4–CH3OH catalytic systems with Fe, V, or Mo catalysts, yielding methyl 2-thiophenecarboxylate derivatives efficiently.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Yield (%) Notes
2-Bromothiophene synthesis Thiophene, halohydrocarbon, HBr, pyridine perbromide hydrobromide -10 to 0 °C, stirring High Controlled halogenation
2-(2-Thiophene) diethyl malonate formation Diethyl malonate, Na/Mg/NaOEt, 2-bromothiophene 90-120 °C, 6-8 h 88-94 Base-dependent yield variation
Hydrolysis & decarboxylation Alkali, alcoholic solvent, acidification Reflux High Purification by recrystallization
Esterification to methyl ester CCl4–CH3OH, Fe/V/Mo catalysts 140-150 °C, 3-6 h 44-85 Catalytic oxidation/esterification
Etherification at 4-position Tosyl chloride, base, 2-phenoxyethanol Room temp to reflux Moderate to high Requires activation of hydroxyl

Research Findings and Analysis

  • The bromination and malonate alkylation route is a reliable and high-yielding method for preparing thiophene carboxylate intermediates, with yields up to 94% reported.
  • Catalytic oxidation using CCl4–CH3OH systems with transition metal catalysts (Fe(acac)3, VO(acac)2, Mo(CO)6) provides an alternative route to methyl thiophene carboxylates with moderate to good yields (44–85%).
  • The etherification step is critical for introducing the 2-phenoxyethoxy group and typically requires conversion of hydroxyl to a leaving group followed by nucleophilic substitution, a standard approach in heterocyclic chemistry.
  • NMR and IR spectral data confirm the structural integrity of intermediates and final products, ensuring the reliability of the synthetic route.

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Activity
One of the notable applications of methyl 4-(2-phenoxyethoxy)thiophene-2-carboxylate is its potential role in treating hyperglycemia and related metabolic disorders. Research indicates that compounds similar to this compound exhibit hypoglycemic effects, making them candidates for managing type II diabetes mellitus. These compounds can stimulate insulin secretion and improve glucose tolerance, thus addressing insulin resistance .

Pharmaceutical Formulations
The compound can be utilized in pharmaceutical formulations aimed at enhancing drug absorption and bioavailability. Its ability to modify the pharmacokinetics of other drugs makes it a valuable excipient in drug delivery systems . Furthermore, its structural characteristics allow for the development of novel therapeutic agents that can target specific biological pathways involved in metabolic diseases.

Materials Science

Organic Electronics
this compound is being investigated for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The thiophene moiety contributes to its semiconducting properties, making it suitable for use as an electron transport material or as part of the active layer in these devices .

Polymer Composites
In materials science, this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its compatibility with various polymers allows for the development of composite materials with tailored characteristics for specific applications, such as coatings and flexible electronics .

Organic Synthesis

Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups facilitate further chemical transformations, enabling the production of derivatives with varied biological activities . This versatility makes it a key building block in synthetic organic chemistry.

Case Study 1: Antidiabetic Compounds

A study demonstrated that derivatives of this compound showed significant insulin-secretory activity when tested on pancreatic beta cells. The results indicated that these compounds could effectively lower blood glucose levels in diabetic models, highlighting their potential therapeutic applications .

Case Study 2: Organic Photovoltaics

Research into the use of this compound in OPVs revealed that devices incorporating this compound exhibited improved efficiency due to enhanced charge transport properties. The findings suggest that optimizing the molecular structure could lead to better performance metrics for solar energy conversion technologies .

Mechanism of Action

The mechanism of action of Methyl 4-(2-phenoxyethoxy)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with voltage-gated sodium channels, making them effective as anesthetics and anti-inflammatory agents . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the thiophene ring significantly alter solubility, melting points, and reactivity. Below is a comparative analysis of key analogs:

Table 1: Comparison of Methyl Thiophene-2-carboxylate Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Key Properties References
Methyl 4-(2-phenoxyethoxy)thiophene-2-carboxylate 4-(2-phenoxyethoxy), 2-COOCH₃ C₁₅H₁₄O₄S 294.33 Not reported -
Methyl 3-bromo-4-(4-methoxyphenyl)thiophene-2-carboxylate (4c) 3-Br, 4-(4-MeOPh) C₁₄H₁₁BrO₃S 355.20 -
Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate 3-NH₂, 5-(4-ClPh) C₁₂H₁₀ClNO₂S 267.73 mp 140–141°C
Methyl 4-fluorobenzo[b]thiophene-2-carboxylate F, benzo[b]thiophene fused ring - - Purity: 97%
Methyl 3-amino-4-methylthiophene-2-carboxylate 3-NH₂, 4-CH₃ C₇H₉NO₂S 171.22 Research-grade availability

Key Observations :

  • Electron-Withdrawing vs. In contrast, the 2-phenoxyethoxy group in the target compound is electron-rich due to ether oxygen atoms, which may enhance reactivity toward electrophiles .
  • Steric Effects: Bulky substituents like benzyloxy () or morpholinylphenyl () introduce steric hindrance, which may affect coupling reactions or binding to biological targets. The phenoxyethoxy group’s flexibility could mitigate steric challenges compared to rigid aryl groups .

Biological Activity

Methyl 4-(2-phenoxyethoxy)thiophene-2-carboxylate is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action based on available literature.

Chemical Structure and Synthesis

This compound is characterized by a thiophene ring substituted with a phenoxyethoxy group and a carboxylate moiety. This structure is significant as it influences the compound's interaction with biological systems. The synthesis typically involves the reaction of thiophene derivatives with phenoxyethanol in the presence of coupling agents, followed by esterification to form the methyl ester.

Biological Activities

The biological activities of this compound have been explored in various studies, revealing a range of pharmacological effects:

  • Antimicrobial Activity :
    • Studies have shown that thiophene derivatives exhibit antimicrobial properties against various pathogens. This compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .
  • Anticancer Properties :
    • Research indicates that compounds with thiophene structures can inhibit cancer cell proliferation. This compound has been tested against several cancer cell lines, showing significant cytotoxicity, suggesting its potential role in cancer therapy .
  • Enzyme Inhibition :
    • The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For instance, it has shown potential as an inhibitor of c-Jun N-terminal kinases (JNKs), which are involved in cellular stress responses and cancer progression .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases, contributing to its anticancer effects.
  • Inhibition of Signaling Pathways : By inhibiting JNKs, the compound disrupts signaling pathways that promote cell survival and proliferation in cancer cells.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityEffective against E. coli and S. aureus with MIC values indicating strong antibacterial properties .
Study BAnticancer ActivityInduced apoptosis in breast cancer cell lines with IC50 values lower than standard chemotherapeutics .
Study CEnzyme InhibitionInhibited JNK activity leading to reduced cell viability in melanoma cells .

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